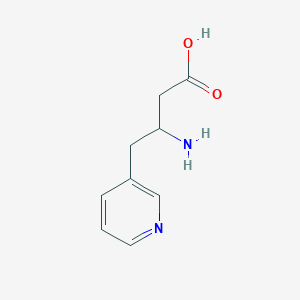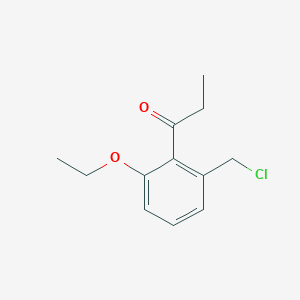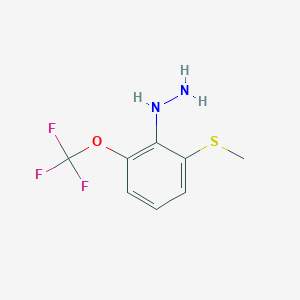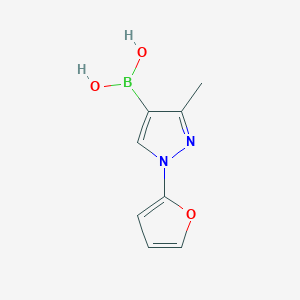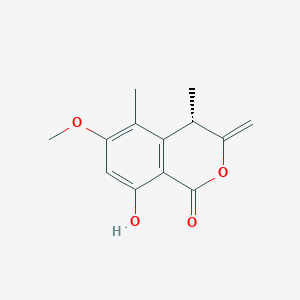
Clearanol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clearanol C is an organic compound known for its diverse applications in scientific research, particularly in life sciences. It is a member of the isochromenone family, which is derived from deep-sea fungi. This compound has shown potential in various biological activities, making it a subject of interest in pharmaceutical and biochemical research .
Vorbereitungsmethoden
Clearanol C is typically synthesized through the cultivation of deep-sea-derived fungi, such as Leptosphaeria sp. The synthetic route involves the fermentation of the fungal culture, followed by extraction and chromatographic separation to isolate the compound. The reaction conditions for its synthesis include maintaining specific temperature and pH levels to optimize the yield . Industrial production methods are still under development, focusing on scaling up the fermentation process while ensuring the purity and stability of the compound .
Analyse Chemischer Reaktionen
Clearanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Clearanol C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of isochromenones.
Medicine: Its antibacterial properties are being explored for the development of new antibiotics.
Industry: This compound is used in the development of bioactive compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of Clearanol C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in microbial growth and biofilm formation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition .
Vergleich Mit ähnlichen Verbindungen
Clearanol C is compared with other similar compounds, such as clearanol A, clearanol B, and clearanol D. These compounds share structural similarities but differ in their biological activities and potency. This compound is unique due to its specific inhibitory activity against Candida albicans biofilm formation, which is not observed in other clearanols . Other similar compounds include isobenzofuranones and other isochromenones, which also exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
1384260-56-3 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1 |
InChI-Schlüssel |
CIGSWLXZMSXAAE-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Kanonische SMILES |
CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



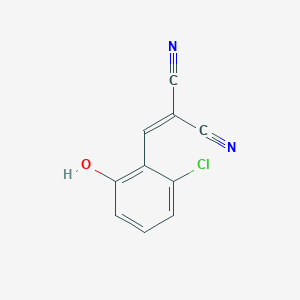

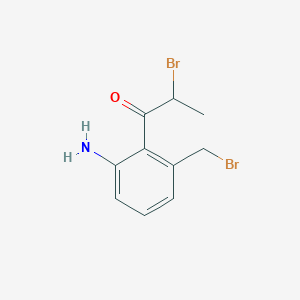
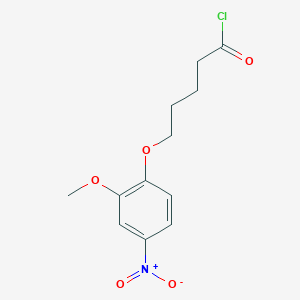
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
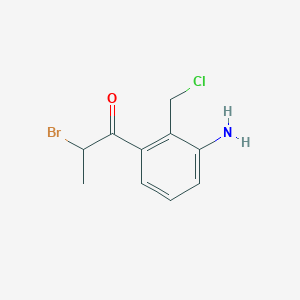
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
